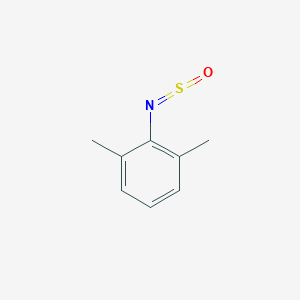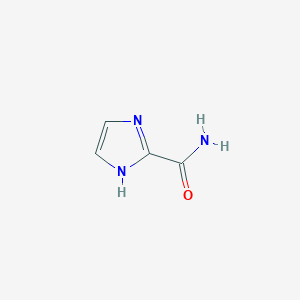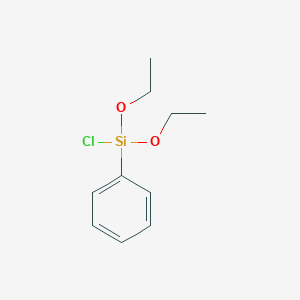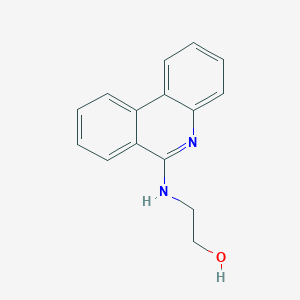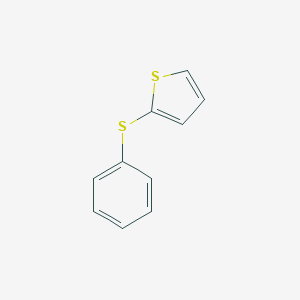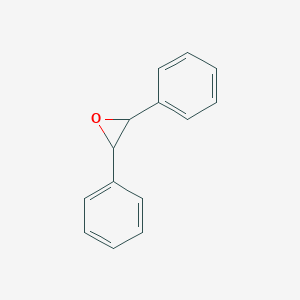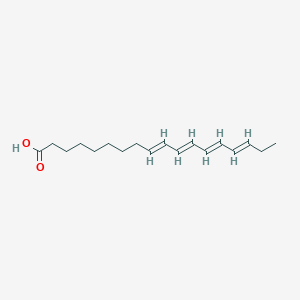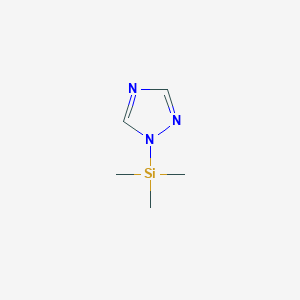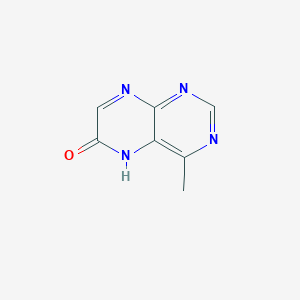
4-methyl-5H-pteridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5H-pteridin-6-one, also known as 6-methylpterin, is a heterocyclic organic compound that belongs to the pterin family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-5H-pteridin-6-one is not well understood. However, it is believed that this compound can interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
4-methyl-5H-pteridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-5H-pteridin-6-one in lab experiments include its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its unique chemical structure makes it a versatile precursor for the synthesis of other pterin derivatives. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-methyl-5H-pteridin-6-one. One area of interest is the development of new fluorescent probes based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, the synthesis of new derivatives of 4-methyl-5H-pteridin-6-one could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-methyl-5H-pteridin-6-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyrimidine with formic acid and acetic anhydride. This reaction yields 4-methyl-5H-pteridin-6-one as the main product.
Aplicaciones Científicas De Investigación
4-methyl-5H-pteridin-6-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for enzymatic reactions. Furthermore, it has been used as a precursor in the synthesis of other pterin derivatives.
Propiedades
Número CAS |
16041-28-4 |
|---|---|
Nombre del producto |
4-methyl-5H-pteridin-6-one |
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12) |
Clave InChI |
YNFBWEAWNVAYFG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
SMILES canónico |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
Sinónimos |
4-Methyl-6(5H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



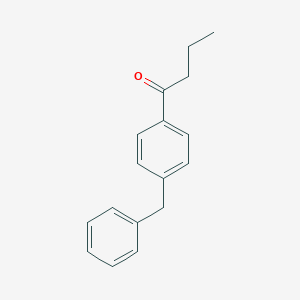
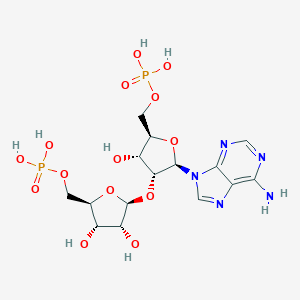
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
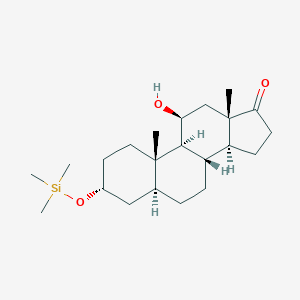
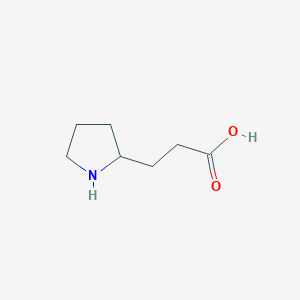
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
